Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-]: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its aromatic benzene rings and the presence of nitro and methoxy groups, which contribute to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone under specific conditions. The reaction mixture is stirred at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes and the use of advanced chemical reactors to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
- Benzene, 1,1’-[(4-methylphenyl)thio]methylene]bis-
- Benzenamine, 4,4’-methylenebis-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] is unique due to the presence of both nitro and multiple methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .
Properties
CAS No. |
54921-80-1 |
---|---|
Molecular Formula |
C25H27NO8 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-[(4-nitrophenyl)-(2,4,6-trimethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27NO8/c1-29-17-11-19(31-3)24(20(12-17)32-4)23(15-7-9-16(10-8-15)26(27)28)25-21(33-5)13-18(30-2)14-22(25)34-6/h7-14,23H,1-6H3 |
InChI Key |
XIWVKYWXKOWCFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.